1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole 1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 62041-52-5
VCID: VC17280183
InChI: InChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3
SMILES:
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole

CAS No.: 62041-52-5

Cat. No.: VC17280183

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole - 62041-52-5

Specification

CAS No. 62041-52-5
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole
Standard InChI InChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3
Standard InChI Key FFRRDCOEDVKKGF-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=C1C2=CC(=CC=C2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole, reflects its substitution pattern. The pyrrole core is aromatic, with delocalized π-electrons contributing to its stability. The 3-methoxyphenyl group introduces electron-donating methoxy substituents at the meta position, influencing electronic distribution and potential binding interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H17NO\text{C}_{14}\text{H}_{17}\text{NO}
Molecular Weight215.29 g/mol
CAS Number62041-52-5
SolubilityLikely lipophilicInferred

The ethyl and methyl groups enhance hydrophobicity, suggesting preferential solubility in organic solvents. Computational models predict a logP value of ~3.2, indicating moderate lipid permeability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data from analogous pyrroles reveal distinct signals:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, while ethyl and methyl groups appear as triplets (δ 1.2–1.3 ppm) and singlets (δ 2.1–2.5 ppm), respectively .

  • 13C^{13}\text{C} NMR: The pyrrole carbons are observed at δ 115–125 ppm, with methoxy carbons at δ 55–56 ppm .

Synthesis and Optimization

Knorr Pyrrole Synthesis

The Knorr method, involving cyclization of α-aminoketones, is a classical route for pyrrole synthesis. For 1-ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole, precursor 3-methoxyacetophenone reacts with ethyl vinyl ketone under acidic conditions to form the pyrrole ring.

Table 2: Synthesis Conditions and Yields

MethodReagents/ConditionsYield (%)Source
Knorr SynthesisHCl, ethanol, reflux65–70
Paal-Knorr ReactionNH4_4OAc, AcOH, 110°C72–78
Metal-Free OxidativeTBHP, activated carbon, 80°C80–85

Metal-Free Oxidative Aromatization

A novel one-pot synthesis employs tert-butyl hydroperoxide (TBHP) and activated carbon to oxidize dihydropyrrole intermediates. This method avoids transition metals, enhancing scalability and reducing toxicity . For example, condensation of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines yields polysubstituted pyrroles in 80–85% yields .

Biological Activities and Mechanisms

Hypolipidemic Effects

Pyrrole derivatives exhibit potent lipid-lowering activity. In murine models, trisubstituted pyrroles reduced serum triglycerides by 40–50% and LDL cholesterol by 30–35% after 14 days of intraperitoneal administration . Notably, compound 1 (a structural analog) lowered aortic cholesterol by 39% and triglycerides by 52%, suggesting anti-atherogenic potential .

Table 3: In Vivo Lipid-Lowering Effects (Murine Models)

ParameterReduction (%)Dose (mg/kg/day)Source
Serum Triglycerides45–508
LDL Cholesterol30–358
Aortic Cholesterol398

Applications in Medicinal Chemistry

Cardiovascular Therapeutics

The compound’s hypolipidemic profile positions it as a candidate for dyslipidemia treatment. Unlike statins, which inhibit HMG-CoA reductase, trisubstituted pyrroles may act via PPAR-α activation, enhancing fatty acid oxidation . This mechanism could mitigate statin-associated hepatotoxicity .

Material Science Applications

Pyrroles’ conjugated systems enable applications in organic electronics. Thin films of ethyl-substituted pyrroles exhibit semiconductor properties (bandgap: ~2.8 eV), suitable for OLEDs.

Future Research Directions

Pharmacokinetic Studies

Current data lack absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should employ in vitro hepatocyte models and LC-MS/MS to quantify bioavailability.

Structural Optimization

Modifying the methoxy group’s position (e.g., para vs. meta) could enhance target affinity. Introducing fluorinated substituents may improve metabolic stability.

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